![molecular formula C19H16N4O5 B11096637 2-Hydroxy-benzoic acid N'-[1-benzyl-2,4,6-trioxo-tetrahydro-pyrimidin-(5E)-ylidenemethyl]-hydrazide](/img/structure/B11096637.png)
2-Hydroxy-benzoic acid N'-[1-benzyl-2,4,6-trioxo-tetrahydro-pyrimidin-(5E)-ylidenemethyl]-hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(Z)-(1-Benzyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-hydroxybenzohydrazide is a complex organic compound with the molecular formula C19H16N4O5. This compound is characterized by its unique structure, which includes a benzyl group, a pyrimidinylidene core, and a hydroxybenzohydrazide moiety
Preparation Methods
The synthesis of N’-[(Z)-(1-Benzyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-hydroxybenzohydrazide involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity . Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and reduce costs .
Chemical Reactions Analysis
N’-[(Z)-(1-Benzyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-hydroxybenzohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can lead to the formation of reduced derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has potential as a bioactive compound with antimicrobial and anticancer properties . In medicine, it is being investigated for its potential therapeutic effects, including its ability to inhibit specific enzymes or pathways involved in disease processes . In industry, it may be used in the development of new materials or as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of N’-[(Z)-(1-Benzyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-hydroxybenzohydrazide involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
N’-[(Z)-(1-Benzyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-hydroxybenzohydrazide can be compared with other similar compounds, such as other pyrimidinylidene derivatives and hydroxybenzohydrazides. These compounds share structural similarities but may differ in their chemical properties and biological activities . The uniqueness of N’-[(Z)-(1-Benzyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-hydroxybenzohydrazide lies in its specific combination of functional groups, which may confer distinct properties and applications .
Properties
Molecular Formula |
C19H16N4O5 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-[(E)-(1-benzyl-6-hydroxy-2,4-dioxopyrimidin-5-yl)methylideneamino]-2-hydroxybenzamide |
InChI |
InChI=1S/C19H16N4O5/c24-15-9-5-4-8-13(15)17(26)22-20-10-14-16(25)21-19(28)23(18(14)27)11-12-6-2-1-3-7-12/h1-10,24,27H,11H2,(H,22,26)(H,21,25,28)/b20-10+ |
InChI Key |
MQBGVBODMGNWBX-KEBDBYFISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=C(C(=O)NC2=O)/C=N/NC(=O)C3=CC=CC=C3O)O |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(C(=O)NC2=O)C=NNC(=O)C3=CC=CC=C3O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


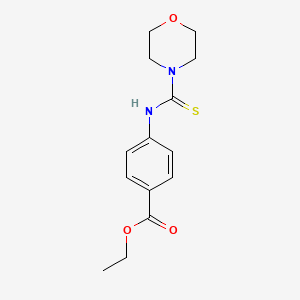
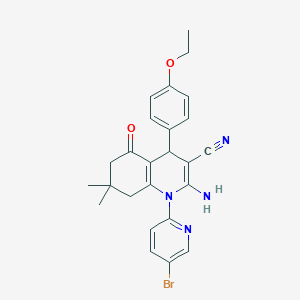
![2-[(E)-(2-{4-(4-benzylpiperidin-1-yl)-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-6-nitrophenol](/img/structure/B11096559.png)
![N'-[(E)-[5-(4-Iodophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide](/img/structure/B11096565.png)
![N'-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]-4-methoxybenzohydrazide](/img/structure/B11096571.png)
![2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11096580.png)
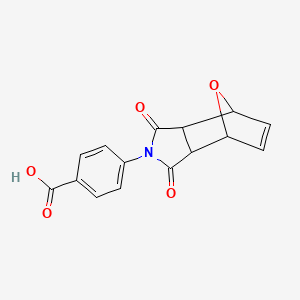
![8-bromo-5-methyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11096585.png)
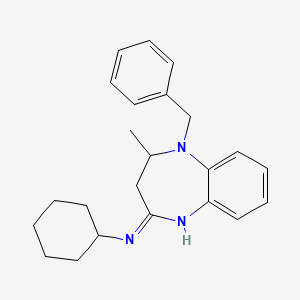
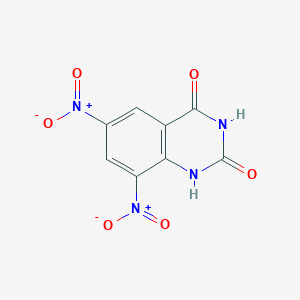
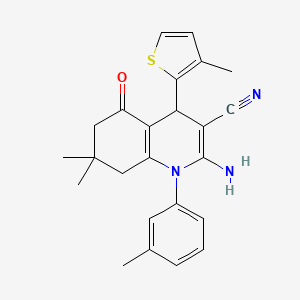

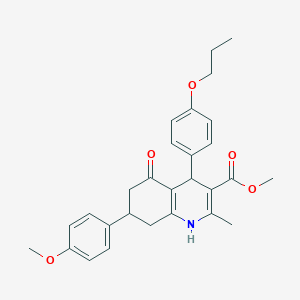
![1-Methyl-17-(1,3-thiazol-2-yl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11096632.png)
